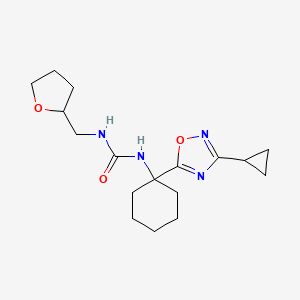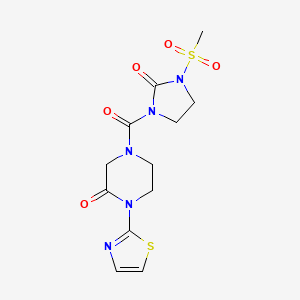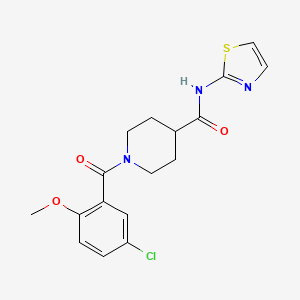
1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as CTK7A, is a synthetic compound that belongs to the class of piperidine carboxamides. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is not fully understood. However, several studies have suggested that this compound exerts its therapeutic effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In addition, this compound has been shown to modulate the activity of various enzymes, including COX-2 and MMP-9. These enzymes are involved in inflammation and cancer progression. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in human hepatocellular carcinoma cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is its potent anti-inflammatory and anti-cancer activities. This compound has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one of the main limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo. In addition, more studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. One of the main areas of research is to optimize the synthesis method of this compound to improve its solubility and bioavailability. In addition, more studies are needed to fully elucidate the mechanism of action of this compound and its potential side effects. Furthermore, this compound has shown promising results in preclinical studies, and more studies are needed to evaluate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting compound is then reacted with piperidine-4-carboxamide and thiazole-2-amine to form the final product, this compound. The synthesis method for this compound has been optimized and reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-methoxybenzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. Several studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. In a study conducted by Li et al., this compound was found to inhibit the proliferation of cancer cells and induce apoptosis in human hepatocellular carcinoma cells. In another study by Zhang et al., this compound was found to suppress the activation of NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxybenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c1-24-14-3-2-12(18)10-13(14)16(23)21-7-4-11(5-8-21)15(22)20-17-19-6-9-25-17/h2-3,6,9-11H,4-5,7-8H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMPKDLQESBALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2396636.png)

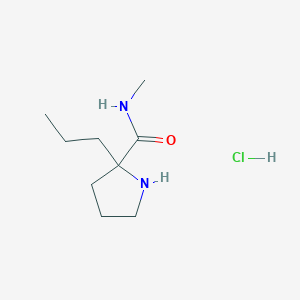
![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
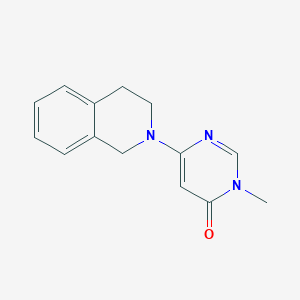
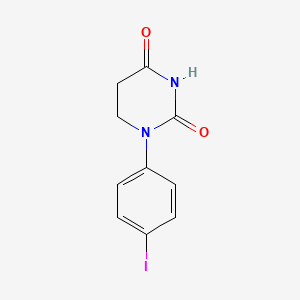
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
